CID 156592284

Description

CID 156592284 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis during the vacuum distillation of citrus essential oil (CIEO) fractions (Figure 1B, 1C) . While its exact structural identity remains unspecified in the provided evidence, its isolation and characterization suggest it belongs to a class of bioactive terpenoids or derivatives commonly found in plant extracts. Further structural elucidation is required to confirm its precise classification.

Properties

CAS No. |

53801-70-0 |

|---|---|

Molecular Formula |

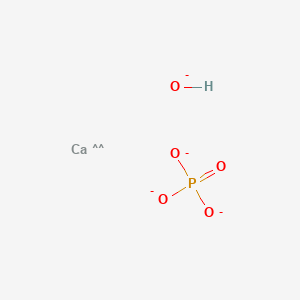

CaHO5P-4 |

Molecular Weight |

152.06 g/mol |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChI Key |

SNEQGKNGRFIHGW-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Ca] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyapatite can be synthesized through various methods, including:

-

Wet Chemical Precipitation: : This involves the reaction of calcium hydroxide with phosphoric acid under controlled conditions. The reaction is as follows: [ 10 \text{Ca(OH)}_2 + 6 \text{H}_3\text{PO}4 \rightarrow \text{Ca}{10}(\text{PO}_4)_6(\text{OH})_2 + 18 \text{H}_2\text{O} ] This method is widely used due to its simplicity and cost-effectiveness .

-

Sol-Gel Method: : This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain hydroxyapatite. This method allows for better control over the particle size and morphology .

-

Hydrothermal Method: : This involves the crystallization of hydroxyapatite from aqueous solutions at high temperatures and pressures. This method produces highly crystalline hydroxyapatite with excellent purity .

Industrial Production Methods

In industrial settings, hydroxyapatite is often produced using large-scale wet chemical precipitation or hydrothermal methods. These methods are optimized for high yield and consistency, ensuring the production of high-quality hydroxyapatite for various applications .

Chemical Reactions Analysis

Hydroxyapatite undergoes several types of chemical reactions, including:

-

Substitution Reactions: : The hydroxyl groups in hydroxyapatite can be substituted with other anions such as fluoride, chloride, or carbonate, resulting in compounds like fluorapatite or chlorapatite .

-

Thermal Decomposition: : At high temperatures, hydroxyapatite can decompose into other calcium phosphate phases such as tricalcium phosphate and tetracalcium phosphate .

-

Acid-Base Reactions: : Hydroxyapatite can react with acids to form soluble calcium and phosphate ions. This reaction is important in biological systems, where it plays a role in bone resorption and remodeling .

Scientific Research Applications

Hydroxyapatite has a wide range of applications in scientific research, including:

-

Biomedical Applications: : Hydroxyapatite is extensively used in bone grafts, dental implants, and tissue engineering due to its biocompatibility and ability to promote bone growth . It is also used in drug delivery systems to provide controlled release of therapeutic agents .

-

Environmental Applications: : Hydroxyapatite is used in water treatment to remove heavy metals and other contaminants due to its high affinity for metal ions .

-

Catalysis: : Hydroxyapatite is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the degradation of pollutants .

Mechanism of Action

The mechanism of action of hydroxyapatite involves its interaction with biological tissues. In bone tissue engineering, hydroxyapatite promotes osteoconduction by providing a scaffold for new bone growth. It also supports osteointegration by forming a strong bond with the surrounding bone tissue . At the molecular level, hydroxyapatite interacts with proteins and cells to stimulate the formation of new bone matrix .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

Oscillatoxins are marine-derived polyketides with cytotoxic properties, characterized by macrocyclic lactone rings and methyl substitutions. Below is a comparative analysis of key oscillatoxin derivatives:

Table 1: Molecular Properties of Oscillatoxin Derivatives

| Compound Name | CID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₄H₅₄O₉ | 614.78 | 30-methyl, hydroxyl groups |

| 30-Methyl-oscillatoxin D | 185389 | C₃₅H₅₆O₉ | 628.80 | Additional methyl group |

| Oscillatoxin E | 156582093 | C₃₃H₅₂O₉ | 600.76 | Reduced methyl substitution |

| Oscillatoxin F | 156582092 | C₃₃H₅₀O₉ | 598.74 | Unsaturated lactone ring |

Key Observations :

- Methyl substitutions (e.g., CID 185389 vs.

- Unsaturation in CID 156582092 reduces molecular weight and may increase reactivity in biological systems .

Table 2: Analytical and Bioactive Properties

Q & A

Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.